molecular formula C15H16N6OS2 B2934953 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-63-6

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934953
CAS No.: 871323-63-6
M. Wt: 360.45
InChI Key: MBHOPIIMDVFUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule that has been identified as a candidate inhibitor of the Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) . This compound features a hybrid heterocyclic scaffold, combining 1,2,3-triazole and 1,3,4-thiadiazole moieties, a structural motif known to confer significant bioactivity and kinase affinity. DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its dysregulation is associated with Down syndrome and neurodegenerative diseases like Alzheimer's , making it a prominent target for therapeutic intervention. The research value of this compound lies in its utility as a chemical probe to elucidate the complex signaling pathways governed by DYRK1A and to validate its role in pathogenesis. Investigations into this molecule and its analogs are focused on exploring structure-activity relationships to optimize potency and selectivity , which is a critical step in early-stage drug discovery for cognitive disorders and cancer. Researchers can employ this compound in in vitro biochemical assays and cellular models to dissect mechanisms of kinase inhibition and assess its functional consequences on processes such as tau protein phosphorylation and neurogenesis.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHOPIIMDVFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The thiadiazole and triazole intermediates are then coupled using appropriate reagents and conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted 1,2,3-triazole-4-carboxamides, which are explored for diverse pharmacological and material applications. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₅H₁₆N₆OS₂ 360.45 - 1,3,4-Thiadiazole: 5-ethylsulfanyl
- 1,2,3-Triazole: 5-methyl, 4-methylphenyl
Acyl chloride intermediate + 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine
N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₅H₁₄N₆OS 326.38 - 1,3,4-Thiadiazole: 5-cyclopropyl
- 1,2,3-Triazole: 5-methyl, phenyl
Not explicitly detailed; likely analogous coupling with cyclopropyl-substituted amine
Other N-substituted derivatives (e.g., aryl, alkyl amines) Varies 300–400 Variable substituents on thiadiazole and triazole rings Standard carboxamide synthesis via acyl chloride intermediates

Key Differences and Implications

Cyclopropyl substituents, being smaller and more rigid, may reduce steric hindrance but limit solubility in polar solvents. The 4-methylphenyl group on the triazole ring (target compound) increases steric bulk compared to the phenyl group in the analog , which could influence binding interactions in biological targets (e.g., enzyme active sites).

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (360.45 vs. 326.38 g/mol) may reduce oral bioavailability per Lipinski’s rule of five, though the ethylsulfanyl group’s hydrophobicity could offset this .

Synthetic Accessibility :

  • Both compounds rely on carboxamide coupling, but the ethylsulfanyl-substituted thiadiazole amine precursor may require additional steps for sulfanyl group introduction compared to cyclopropyl derivatives .

Research Findings and Structural Analysis

  • Spectroscopic Characterization : The target compound’s synthesis is confirmed by ¹H NMR (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm) and IR (amide C=O stretch ~1650 cm⁻¹) .
  • Comparative Stability : Thiadiazoles with sulfur-based substituents (e.g., ethylsulfanyl) are generally more stable under acidic conditions than cyclopropyl analogs due to reduced ring strain .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazoles and triazoles. Its unique structure incorporates various functional groups known for their biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 5 ethylsulfanyl 1 3 4 thiadiazol 2 yl 5 methyl 1 4 methylphenyl 1H 1 2 3 triazole 4 carboxamide\text{N 5 ethylsulfanyl 1 3 4 thiadiazol 2 yl 5 methyl 1 4 methylphenyl 1H 1 2 3 triazole 4 carboxamide}

Molecular Formula: C12_{12}H14_{14}N6_{6}O2_{2}S3_{3}

Molecular Weight: Approximately 344.44 g/mol

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial, antitumor, and antiviral properties.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of thiadiazoles possess activity against several bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A comparative analysis showed that the presence of the ethylsulfanyl group enhances the bioactivity of related compounds .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines:

Cell Line IC50 (µM) Control
MDA-MB-231 (Breast Cancer)3.3Cisplatin
HEK293T (Human Embryonic Kidney)34.71Cisplatin

These findings suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents .

Antiviral Activity

The antiviral efficacy of this compound has also been noted in studies involving viral pathogens. The thiadiazole moiety is believed to contribute to its antiviral properties by acting as a bioisostere of thiazole rings commonly used in antiviral drugs .

Case Studies

A notable study involved synthesizing a series of 1,3,4-thiadiazole derivatives and evaluating their biological activities. Among these derivatives, one compound demonstrated significant inhibitory activity against the tobacco mosaic virus (TMV), highlighting the potential for developing antiviral agents based on this scaffold .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiadiazole and triazole rings can significantly influence biological activity. For example:

  • Substituents on the phenyl ring enhance cytotoxicity against specific cancer cell lines.
  • The ethylsulfanyl group appears to play a crucial role in enhancing antimicrobial properties .

Q & A

Q. What are the key steps in synthesizing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of precursors (e.g., 4-methylphenyl isocyanide and substituted thiadiazole derivatives) and cyclization. For example, analogous triazole-thiadiazole hybrids are synthesized via reactions between isocyanides and azides, followed by purification using column chromatography . Key intermediates (e.g., carboximidoyl chlorides) are characterized via NMR and FTIR spectroscopy to confirm functional groups. X-ray crystallography (as in ) is critical for resolving structural ambiguities in intermediates .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in heterocyclic rings. For example, used single-crystal X-ray diffraction to resolve bond lengths and angles in related thiadiazole derivatives .
  • HPLC : Assesses purity, particularly for compounds with low solubility (e.g., highlights solubility challenges) .

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while enhancing solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the thiadiazole or triazole moieties. discusses modifying thiadiazole derivatives to improve bioavailability via sulfone or morpholine substitutions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or antitumor activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the ethylsulfanyl group with cyclohexylsulfanyl () or selenadiazole () to evaluate changes in biological activity .
  • Enzyme Inhibition Assays : Use kinetic studies (e.g., IC₅₀ determination) to assess interactions with target enzymes like kinases or proteases. notes selective enzyme inhibition as a key advantage of triazole-carboxamide derivatives .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer :
  • Competitive Binding Assays : Perform displacement studies with known inhibitors to determine binding site competition.
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies. emphasizes correlating spectral data (e.g., UV-Vis) with computational results .

Q. What methodologies are used to optimize bioavailability without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Modify the carboxamide group to ester prodrugs, which hydrolyze in vivo to release the active compound. highlights similar approaches for thiadiazole derivatives .
  • Lipophilicity Optimization : Adjust logP values via alkyl chain modifications (e.g., replacing methylphenyl with fluorophenyl groups, as in ) .

Q. How are crystallographic data utilized to resolve synthetic byproducts or polymorphs?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities in reaction byproducts (e.g., used this to confirm dihedral angles in a related pyrazole-thiadiazole hybrid) .
  • Powder XRD : Compare diffraction patterns to identify polymorphic forms affecting solubility and stability.

Experimental Design Considerations

Q. What controls are critical in biological activity assays to ensure reproducibility?

  • Methodological Answer :
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls.
  • Dose-Response Curves : Use at least six concentrations in triplicate to calculate EC₅₀/IC₅₀ values. emphasizes dose-dependent enzyme inhibition .

Q. How can researchers mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Use forced degradation under UV light or H₂O₂ exposure to identify degradation pathways (e.g., sulfanyl group oxidation to sulfoxides, as in ) .
  • Antioxidant Additives : Incorporate ascorbic acid or BHT in storage buffers to prolong shelf life.

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

  • Methodological Answer :
  • Z-factor Analysis : Validate assay robustness (Z > 0.5 indicates high-quality screens).
  • Cluster Analysis : Group compounds by activity profiles to identify outliers or false positives. uses ANOVA to compare biological activity across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.